2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a heterocyclic compound containing both thiazole and pyridine rings, which are known for their biological activity. The compound's IUPAC name is tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate, and it has a molecular formula of C₁₁H₁₅BrN₂O₂S with a molecular weight of approximately 319.22 g/mol .
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its potential pharmacological properties. It falls under the category of brominated heterocycles, which are compounds that contain bromine atoms and heteroatoms (like nitrogen and sulfur) in their ring structures. Such compounds are frequently investigated for their roles in drug development and synthesis .
The synthesis of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide involves several steps typically starting from simpler thiazole or pyridine derivatives. One common method is through the Sandmeyer reaction, where an aryl amine is converted into a bromo derivative using copper(I) bromide .
The molecular structure of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide features a fused thiazole-pyridine system with a bromine substituent at the 2-position. The compound exhibits a complex three-dimensional conformation due to the presence of multiple rings.
The compound can undergo various chemical reactions typical of halogenated heterocycles:
These reactions are often facilitated by catalysts or specific reagents tailored to promote selectivity towards desired products.
The mechanism of action for compounds like 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide typically involves interaction with biological targets such as enzymes or receptors. The thiazole and pyridine moieties can engage in hydrogen bonding and π-stacking interactions that enhance binding affinity to target proteins.
Research indicates that similar compounds exhibit activity against various biological pathways, potentially impacting cell signaling and metabolic processes .
The primary applications of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide include:
The compound 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide follows systematic IUPAC naming conventions for fused heterocyclic systems. The root name "thiazolo[5,4-c]pyridine" defines the bicyclic scaffold: a pyridine ring fused with a thiazole moiety, where the fusion occurs between positions 5 and 4 of thiazole and positions c and d of pyridine. The prefix "2-bromo" specifies bromine substitution at the C2 position of the thiazole ring. The hydrogenation state is denoted by "4H,5H,6H,7H" or the equivalent "4,5,6,7-tetrahydro" prefix, indicating full saturation of the pyridine-derived ring. The salt form "dihydrobromide" designates two equivalents of hydrobromic acid associated with the basic nitrogen centers. This systematic name differentiates it from isomeric structures like thiazolo[4,5-c]pyridines, where ring fusion occurs at different positions [5] [9].
Table 1: Nomenclature Variants of Thiazolo[5,4-c]pyridine Derivatives
Systematic Name | CAS Registry Number | Substituents |
---|---|---|
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide | 1909309-59-6 | Br at C2; 2HBr salt |
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride | 949922-52-5 | Br at C2; HCl salt |
5-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | 17899-49-9 | Ethyl at N5; NH₂ at C2 |
The molecular architecture features a partially saturated bicyclic core with protonatable nitrogen atoms at the 4- and 7-positions (pyridine-derived ring) and a brominated thiazole ring. Crystallographic analysis of related hydrochloride salts confirms the nearly planar thiazole ring fused at an angle to the piperidine-like ring, which adopts a half-chair conformation. The dihydrobromide salt exhibits a molecular weight of 255.56 g/mol for the hydrochloride analog (C₆H₈BrClN₂S) [7] [9], with the dihydrobromide form adding approximately 160.91 g/mol for two HBr equivalents. Spectroscopic validation includes:
Table 2: Spectroscopic Signatures of Key Structural Features
Structural Element | Spectroscopic Technique | Characteristic Signature |
---|---|---|
Thiazole C2-Br bond | ¹³C NMR | δ 162.5 ppm (carbon bound to bromine) |
Piperidine ring protons | ¹H NMR | δ 3.25-4.65 ppm (methylene envelope) |
N⁺-H···Br⁻ interactions | FT-IR | 2500-2800 cm⁻¹ (broad N⁺ stretches) |
Molecular ion | MS (ESI+) | m/z 233/235 [M+H]⁺ (free base) |
The non-aromatic pyridine-derived ring exhibits significant conformational flexibility, with nitrogen inversion leading to rapid interconversion between equivalent envelope conformations at room temperature. Variable-temperature NMR studies of analogs like 5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine reveal restricted rotation about C–N bonds below –40°C, coalescing into broad singlet signals at ambient temperatures [6]. Protonation at N4 (piperidine nitrogen) generates a fixed sp³ hybridization state, reducing conformational mobility. The thiazole ring itself displays limited tautomeric behavior due to bromination at C2, which locks the thiazole into the 2-bromo form rather than allowing proton-shift equilibria between 2-H and 3-H tautomers observed in unsubstituted analogs. Ab initio calculations indicate that the dihydrobromide salt stabilizes the endo conformation where the thiazole sulfur orients toward the saturated ring, minimizing steric repulsion with C6/C7 hydrogens [9].
The 2-bromo substitution on the thiazole ring significantly alters electronic properties compared to carboxylated or aminated analogs:
Table 3: Structural and Electronic Comparison of Modified Thiazolo[5,4-c]pyridines
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Electronic Effect |
---|---|---|---|---|
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide | C₆H₈Br₃N₂S | 416.83 (dihydrobromide) | Bromine at C2; Br⁻ anions | Strong σ/π-withdrawal at C2 |
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid HCl | C₇H₉ClN₂O₂S | 220.68 | COOH at C2; HCl salt | Moderate π-withdrawal at C2 |
5-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | C₈H₁₃N₃S | 183.28 | Ethyl at N5; NH₂ at C2 | Strong π-donation at C2 |
2-Bromo-7-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | C₇H₉BrN₂S | 233.13 | Methyl at C7; Br at C2 (neutral) | Steric crowding at C7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: